Cas no 2167183-58-4 (4-bromo-1-(2,2-difluoropropyl)-1H-imidazole)

4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole is a halogenated imidazole derivative featuring a difluoropropyl substituent, which enhances its reactivity and stability in synthetic applications. The bromine atom at the 4-position facilitates further functionalization via cross-coupling reactions, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The difluoropropyl group contributes to improved lipophilicity and metabolic stability, beneficial for drug design. This compound is particularly useful in the development of bioactive molecules, serving as a key building block for heterocyclic frameworks. Its well-defined structure and functional group compatibility make it suitable for precision organic synthesis and medicinal chemistry research.
4-bromo-1-(2,2-difluoropropyl)-1H-imidazole structure
2167183-58-4 structure
Product Name:4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
CAS No:2167183-58-4
MF:C6H7BrF2N2
MW:225.033987283707
CID:5824584
PubChem ID:124220504
Update Time:2025-05-19

4-bromo-1-(2,2-difluoropropyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 4-bromo-1-(2,2-difluoropropyl)-
    • 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
    • EN300-1613821
    • 4-bromo-1-(2,2-difluoropropyl)imidazole
    • 4-Bromo-1-(2,2-difluoro-propyl)-1H-imidazole
    • 2167183-58-4
    • A1-03671
    • Inchi: 1S/C6H7BrF2N2/c1-6(8,9)3-11-2-5(7)10-4-11/h2,4H,3H2,1H3
    • InChI Key: LFQMOWUEFFYVAW-UHFFFAOYSA-N
    • SMILES: C1N(CC(F)(F)C)C=C(Br)N=1

Computed Properties

  • Exact Mass: 223.97607g/mol
  • Monoisotopic Mass: 223.97607g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.62±0.1 g/cm3(Predicted)
  • Boiling Point: 290.1±40.0 °C(Predicted)
  • pka: 3.82±0.61(Predicted)

4-bromo-1-(2,2-difluoropropyl)-1H-imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1613821-50mg
4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
2167183-58-4
50mg
$996.0 2023-09-23
Enamine
EN300-1613821-100mg
4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
2167183-58-4
100mg
$1043.0 2023-09-23
Enamine
EN300-1613821-250mg
4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
2167183-58-4
250mg
$1090.0 2023-09-23
Enamine
EN300-1613821-500mg
4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
2167183-58-4
500mg
$1137.0 2023-09-23
Enamine
EN300-1613821-1000mg
4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
2167183-58-4
1000mg
$1185.0 2023-09-23
Enamine
EN300-1613821-2500mg
4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
2167183-58-4
2500mg
$2324.0 2023-09-23
Enamine
EN300-1613821-5000mg
4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
2167183-58-4
5000mg
$3438.0 2023-09-23
Enamine
EN300-1613821-10000mg
4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
2167183-58-4
10000mg
$5099.0 2023-09-23
Enamine
EN300-1613821-0.05g
4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
2167183-58-4
0.05g
$2166.0 2023-06-04
Enamine
EN300-1613821-0.1g
4-bromo-1-(2,2-difluoropropyl)-1H-imidazole
2167183-58-4
0.1g
$2268.0 2023-06-04

Additional information on 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole

Introduction to 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole (CAS No. 2167183-58-4)

4-bromo-1-(2,2-difluoropropyl)-1H-imidazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2167183-58-4, represents a unique structural motif that combines a brominated imidazole core with a difluoropropyl side chain. The presence of both bromine and fluorine substituents makes this molecule particularly intriguing for its potential applications in drug discovery and synthetic chemistry.

The imidazole ring is a well-known heterocyclic structure that is frequently encountered in biologically active molecules. Its aromatic nature and ability to participate in hydrogen bonding make it a versatile scaffold for medicinal chemists. In particular, the bromine atom at the 4-position of the imidazole ring provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives. The 2,2-difluoropropyl group appended to the 1-position introduces additional electronic and steric features, which can influence the compound's pharmacokinetic properties and binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such structural features in drug design. The combination of bromine and fluorine substituents in 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole has been shown to enhance its interactions with certain enzymes and receptors. For instance, studies suggest that this compound may exhibit inhibitory activity against various kinases, which are key targets in oncology research. The fluorine atoms, in particular, have been implicated in improving metabolic stability and binding affinity, making this molecule a promising candidate for further development.

In the context of modern drug discovery, the synthesis of novel heterocyclic compounds remains a critical area of investigation. 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole exemplifies how structural modifications can lead to compounds with enhanced biological activity. The brominated imidazole core allows for easy introduction of additional functional groups via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely used in the pharmaceutical industry to construct complex molecular architectures.

The difluoropropyl side chain is another key feature that contributes to the compound's potential utility. Fluorinated alkanes are known to improve lipophilicity and reduce susceptibility to metabolic degradation. This property is particularly valuable in designing drugs that require oral administration or prolonged circulation within the body. The incorporation of two fluorine atoms at the 2-position of the propyl chain further enhances these effects, making 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole a compelling scaffold for developing novel therapeutic agents.

Recent research has also explored the use of this compound in combination therapies. By leveraging its structural versatility, scientists have been able to design derivatives that exhibit synergistic effects when used alongside other drugs. For example, studies indicate that certain analogs of 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole may enhance the efficacy of existing anticancer agents by modulating key signaling pathways. This approach aligns with current trends in precision medicine, where personalized treatment strategies are tailored to individual patient profiles.

The synthetic pathways for 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole have been optimized to ensure high yields and purity. Modern synthetic techniques, such as flow chemistry and microwave-assisted reactions, have enabled researchers to produce this compound efficiently on both laboratory and industrial scales. These advancements are crucial for facilitating further exploration of its biological properties and therapeutic potential.

In conclusion,4-bromo-1-(2,2-difluoropropyl)-1H-imidazole (CAS No. 2167183-58-4) represents a significant contribution to the pharmaceutical chemistry landscape. Its unique structural features make it a valuable tool for drug discovery and molecular research. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for various diseases.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd